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Introduction

Tranexamic acid, a synthetic analog of the amino acid lysine, is an essential antifibrinolytic
agent used to control bleeding in a variety of clinical scenarios, including major trauma,
surgery, and heavy menstrual bleeding.[1] Its mechanism of action involves the reversible
blockade of lysine binding sites on plasminogen, which inhibits the dissolution of fibrin clots.[2]
Ensuring the stability of tranexamic acid in its pharmaceutical formulations is paramount to
maintaining its therapeutic efficacy and safety. A stability-indicating assay is a validated
analytical procedure that can accurately and precisely measure the concentration of the active
pharmaceutical ingredient (API) without interference from any degradation products, impurities,
or excipients.[3][4]

This application note provides a detailed, experience-driven guide for researchers, scientists,
and drug development professionals on creating a robust stability-indicating assay for
tranexamic acid. We will delve into the rationale behind experimental choices, provide detailed
protocols, and adhere to the principles of scientific integrity as outlined by major regulatory
bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug
Administration (FDA).[5][6][7]

Pre-Development Activities: Understanding the
Molecule
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A thorough understanding of the physicochemical properties of tranexamic acid is the
foundation for developing a successful stability-indicating method.

Physicochemical Properties of Tranexamic Acid:

Property Value Source
trans-4-

Chemical Name (Aminomethyl)cyclohexanecar [8]
boxylic acid

Molecular Formula CsH1sNO:2 [8]

Molecular Weight 157.21 g/mol [8]

Appearance White crystalline powder [819]

Freely soluble in water and
Solubility glacial acetic acid; very slightly  [8][9]
soluble in ethanol.

pKa 10.22 2]

Melting Point >300 °C (decomposes) [9]

Tranexamic acid is a highly polar, water-soluble compound with a zwitterionic nature due to the
presence of both a carboxylic acid and an amino group. This high polarity can present a
challenge for retention on traditional reversed-phase HPLC columns. Furthermore, its lack of a
significant chromophore makes UV detection at lower wavelengths (around 210-220 nm)
necessary.[10]

Method Development Strategy

Our strategy will focus on High-Performance Liquid Chromatography (HPLC) or Ultra-
Performance Liquid Chromatography (UPLC) due to their widespread availability and suitability
for quantifying pharmaceutical compounds. The overall workflow for developing a stability-
indicating assay is depicted below.
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Caption: A workflow for the development and validation of a stability-indicating assay.

Chromatographic System and Conditions

Given the polar nature of tranexamic acid, several approaches can be considered for achieving

adequate retention and separation:
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» Reversed-Phase Chromatography with lon-Pairing Agents: This is a common technique
where an ion-pairing agent is added to the mobile phase to form a neutral complex with the
charged analyte, thereby increasing its retention on a non-polar stationary phase (e.g., C18).

o Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically
designed for the retention of polar and hydrophilic compounds.

» Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-
exchange characteristics, offering unique selectivity for polar and charged molecules.[10]

Starting Chromatographic Conditions:
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Parameter Recommendation Rationale
A C18 column is a good
starting point for reversed-
C18 (e.g., 250 mm x 4.6 mm, 5
phase methods. A polar-
Column um) or a polar-embedded ]
embedded column can provide
column. _ o
alternative selectivity for polar
compounds.
A mixture of an aqueous buffer  The buffer controls the pH and
) (e.g., phosphate or acetate) ionization state of tranexamic
Mobile Phase

and an organic modifier (e.g.,

acetonitrile or methanol).

acid, while the organic modifier

adjusts the elution strength.

pH of Mobile Phase

Acidic pH (e.g., 2.5 - 4.0)

At acidic pH, the carboxylic
acid group is protonated, and
the amino group is charged,
which can be suitable for ion-
pairing or mixed-mode

chromatography.

Tranexamic acid lacks a strong
chromophore, so detection at

low UV wavelengths is

Detector UV at 210 nm or 220 nm. necessary. A Photo Diode
Array (PDA) detector is highly
recommended to assess peak
purity.

Flow Rate 1.0 mL/min for HPLC; 0.3-0.5 Standard flow rates for the

mL/min for UPLC.

respective techniques.

Column Temperature

25-30 °C

To ensure reproducible

retention times.

Forced Degradation Studies: The Core of a Stability-
Indicating Method
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Forced degradation, or stress testing, is the process of subjecting the drug substance to
conditions more severe than accelerated stability testing to generate degradation products.[3]
[11] This is a critical step in developing a stability-indicating method as it demonstrates the
method's specificity in separating the parent drug from its potential degradants.

While some studies have reported tranexamic acid to be very stable, with no detectable
degradation under forced conditions, other reports suggest susceptibility to photolytic and
oxidative degradation.[5][9][12] Therefore, a comprehensive forced degradation study is

essential.

A
Acid Hydrolysis Base Hydrolysis Oxidation Thermal Degradation Photolytic Degradation
(e.g., 0.1N HCI, RT/Heat) (e.g., 0.1N NaOH, RT/Heat) (e.g., 3% H202, RT) (e.g., 60-80°C, Solid/Solution) (ICH Q1B Guidelines)
\ \ A/‘/

Analyze Stressed Samples
by HPLC/UPLC

'
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Caption: The workflow for conducting forced degradation studies on tranexamic acid.

Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of tranexamic acid under various stress

conditions.
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Materials:

Tranexamic acid reference standard

Hydrochloric acid (HCI)

Sodium hydroxide (NaOH)

Hydrogen peroxide (H202)

HPLC-grade water, acetonitrile, and methanol

Appropriate buffers and reagents for the HPLC mobile phase
Procedure:

» Preparation of Stock Solution: Prepare a stock solution of tranexamic acid in a suitable
solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).

e Acid Hydrolysis:
o To an aliquot of the stock solution, add an equal volume of 0.1 N HCI.

o Keep the solution at room temperature for a specified period (e.g., 24 hours). If no
degradation is observed, the study can be repeated at an elevated temperature (e.g., 60
°C).

o At predefined time points, withdraw samples, neutralize with an equivalent amount of 0.1
N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

e Base Hydrolysis:

o To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

o Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 N HCI.
e Oxidative Degradation:

o To an aliquot of the stock solution, add an equal volume of 3% H20:-.
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o Keep the solution at room temperature, protected from light, for a specified period (e.g., 24
hours).

o At predefined time points, withdraw samples and dilute with the mobile phase for analysis.

o Thermal Degradation:

o In Solution: Store an aliquot of the stock solution at an elevated temperature (e.g., 80 °C)
for a specified period.

o Solid State: Place a known amount of tranexamic acid powder in an oven at a high
temperature (e.g., 105 °C) for a specified period. Dissolve the stressed powder in a
suitable solvent before analysis.

e Photolytic Degradation:

o Expose a solution of tranexamic acid and the solid drug substance to light providing an
overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet
energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13]

o A control sample should be kept in the dark under the same conditions.
Analysis of Stressed Samples:

e Analyze all stressed samples, along with an unstressed control, using the developed
HPLC/UPLC method.

e The goal is to achieve 5-20% degradation of the parent drug. If degradation is too extensive
or too little, adjust the stress conditions (time, temperature, reagent concentration).

o Use a PDA detector to check for peak purity of the tranexamic acid peak in the presence of
degradation products.

o Ensure that all degradation product peaks are well-resolved from the parent peak (resolution
> 1.5).

Method Validation
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Once the method is optimized and shown to be specific for tranexamic acid in the presence of
its degradation products, it must be validated according to ICH Q2(R1) guidelines.

Validation Parameters:

© 2025 BenchChem. All rights reserved. 9/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Parameter Purpose Acceptance Criteria
To demonstrate that the ) )
_ The tranexamic acid peak
method can unequivocally
] should be free from
assess the analyte in the )
interference from blank,
o presence of components that )
Specificity placebo, and degradation
may be expected to be )
) o N products. Peak purity should
present, including impurities, ) ]
] be confirmed using a PDA
degradants, and matrix
detector.
components.
To demonstrate that the o ]
o A minimum of 5 concentrations
method's response is directly
) ) ) should be used. The
Linearity proportional to the ] o
) correlation coefficient (r2)
concentration of the analyte
) should be = 0.999.
over a given range.
The interval between the upper
and lower concentrations of
the analyte for which the ]
For assay, typically 80% to
Range method has been ]
120% of the test concentration.
demonstrated to have a
suitable level of precision,
accuracy, and linearity.
Determined by applying the
The closeness of the test method to a sample of known
Accuracy results obtained by the method  concentration (e.g., a spiked
to the true value. placebo). The recovery should
be within 98.0% to 102.0%.
Precision

Repeatability

The precision of the method
under the same operating
conditions over a short interval

of time.

The relative standard deviation
(RSD) of a series of
measurements (e.g., n=6)
should be < 2.0%.
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Intermediate Precision

The precision of the method
within the same laboratory, but
on different days, with different
analysts, or with different

equipment.

The RSD between the results
from the different conditions
should be < 2.0%.

Limit of Detection (LOD)

The lowest amount of analyte
in a sample that can be
detected but not necessarily

gquantitated as an exact value.

Typically determined based on
the signal-to-noise ratio (e.g.,
3:1) or the standard deviation
of the response and the slope

of the calibration curve.

Limit of Quantitation (LOQ)

The lowest amount of analyte
in a sample that can be
quantitatively determined with
suitable precision and

accuracy.

Typically determined based on
the signal-to-noise ratio (e.g.,

10:1) or the standard deviation
of the response and the slope

of the calibration curve.

A measure of the method's

capacity to remain unaffected

Variations may include pH of
the mobile phase, mobile

phase composition, column

Robustness by small, but deliberate temperature, and flow rate.
variations in method The system suitability
parameters. parameters should remain

within acceptable limits.
Conclusion

The development of a stability-indicating assay for tranexamic acid requires a systematic and

scientifically sound approach. While the molecule is known for its stability, a rigorous forced

degradation study is imperative to ensure the method's specificity and to comply with regulatory

expectations. The use of a high-resolution chromatographic system, coupled with a PDA or

mass spectrometric detector, is highly recommended to adequately separate and identify any

potential degradation products. The detailed protocols and validation guidelines presented in

this application note provide a robust framework for developing a reliable stability-indicating

method for tranexamic acid, ultimately ensuring the quality, safety, and efficacy of this important

pharmaceutical agent.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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